molecular formula C12H18ClN7O3 B011647 Amiloride caproate CAS No. 101330-34-1

Amiloride caproate

Cat. No. B011647
M. Wt: 343.77 g/mol
InChI Key: TTZQUGOPFTUCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amiloride caproate is a synthetic compound that belongs to the class of potassium-sparing diuretics. It is a derivative of amiloride, which is a well-known diuretic medication used to treat hypertension and congestive heart failure. Amiloride caproate has been studied for its potential use in various research applications, including the treatment of cancer, neurological disorders, and kidney diseases.

Mechanism Of Action

Amiloride caproate works by inhibiting the activity of the epithelial sodium channel (ENaC) in the kidneys. This results in a decrease in sodium reabsorption and an increase in potassium excretion. It also inhibits the activity of acid-sensing ion channels (ASICs) in the brain, which are involved in pain perception and neuronal signaling.

Biochemical And Physiological Effects

The biochemical and physiological effects of amiloride caproate include a decrease in sodium reabsorption and an increase in potassium excretion in the kidneys. It also inhibits the activity of ASICs in the brain, which can result in a decrease in pain perception and neuronal signaling.

Advantages And Limitations For Lab Experiments

One advantage of using amiloride caproate in lab experiments is its ability to inhibit the activity of ENaC and ASICs. This can be useful in studying the role of these channels in various physiological and pathological processes. One limitation of using amiloride caproate in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of the subjects.

Future Directions

There are several future directions for the study of amiloride caproate. One direction is the development of more potent and selective inhibitors of ENaC and ASICs. Another direction is the study of the role of these channels in various diseases and disorders, such as hypertension, cystic fibrosis, and pain. Additionally, the potential use of amiloride caproate as a therapeutic agent for these diseases and disorders should be further investigated.
Conclusion:
Amiloride caproate is a synthetic compound that has been studied for its potential use in various research applications. It works by inhibiting the activity of ENaC and ASICs, which can have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, the potential future directions for the study of amiloride caproate are promising. Further research is needed to fully understand its potential as a therapeutic agent for various diseases and disorders.

Synthesis Methods

Amiloride caproate is synthesized by reacting amiloride hydrochloride with caproic acid in the presence of a base. The reaction results in the formation of amiloride caproate, which is then purified by recrystallization. The chemical formula of amiloride caproate is C17H26ClN7O2.

Scientific Research Applications

Amiloride caproate has been studied for its potential use in various research applications. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use in the treatment of kidney diseases such as polycystic kidney disease.

properties

CAS RN

101330-34-1

Product Name

Amiloride caproate

Molecular Formula

C12H18ClN7O3

Molecular Weight

343.77 g/mol

IUPAC Name

6-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]hexanoic acid

InChI

InChI=1S/C12H18ClN7O3/c13-8-10(15)19-9(14)7(18-8)11(23)20-12(16)17-5-3-1-2-4-6(21)22/h1-5H2,(H,21,22)(H4,14,15,19)(H3,16,17,20,23)

InChI Key

TTZQUGOPFTUCAQ-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N

Canonical SMILES

C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N

Other CAS RN

101330-34-1

synonyms

amiloride caproate

Origin of Product

United States

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